molecular formula C21H14O8 B034413 Tetracenomycin D3 methylester CAS No. 104513-07-7

Tetracenomycin D3 methylester

Cat. No. B034413
M. Wt: 394.3 g/mol
InChI Key: RQYUIUSZANHVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracenomycin D3 methylester is a natural antibiotic that is produced by the bacterium Streptomyces glaucescens. It is a member of the tetracenomycin family of antibiotics, which are known for their potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. Tetracenomycin D3 methylester has been the subject of much scientific research due to its potential as a new antibiotic drug.

Scientific Research Applications

Biosynthesis and Antibacterial Activity

  • Biosynthesis Pathways : Tetracenomycin D3 is part of the tetracenomycin family of compounds, which are produced by certain Streptomyces species. It is considered a key intermediate in the biosynthesis of elloramycin and tetracenomycin C, indicating its significance in microbial secondary metabolism (Rohr et al., 1988).
  • Antibacterial Properties : Tetracenomycin D3 has demonstrated moderate antibacterial activity against Bacillus subtilis and Arthrobacter aurescens, showcasing its potential as an antibiotic agent (Rohr et al., 1988).

Enzymatic Roles and Antitumor Activity

  • Enzymatic Function : The enzyme Tcm F1 monooxygenase catalyzes the oxidation of naphthacenone Tcm F1 to the naphthacenequinone Tcm D3, a crucial step in the biosynthesis of the anthracycline antibiotic tetracenomycin C (Shen & Hutchinson, 1993).
  • Antitumor Effects : A derivative, Tetracenomycin X, has been found to exhibit antitumor activity in lung cancer cells by inducing cell cycle arrest and downregulation of cyclin D1, highlighting the potential of tetracenomycin derivatives in cancer treatment (Qiao et al., 2019).

Metabolic Engineering and Structural Insights

  • Metabolic Engineering : The tetracenomycin pathway has been engineered in various Streptomyces strains for the production of tetracenomycin analogs, underscoring the potential for producing diverse and potentially more effective derivatives (Nguyen et al., 2021).
  • Structural Elucidation : The structure of tetracenomycin C, closely related to tetracenomycin D3, has been determined, providing crucial information for understanding the chemical nature and activity of these compounds (Egert et al., 1992).

properties

CAS RN

104513-07-7

Product Name

Tetracenomycin D3 methylester

Molecular Formula

C21H14O8

Molecular Weight

394.3 g/mol

IUPAC Name

methyl 3,8,10,12-tetrahydroxy-1-methyl-6,11-dioxotetracene-2-carboxylate

InChI

InChI=1S/C21H14O8/c1-7-14-8(4-12(23)15(7)21(28)29-2)3-10-17(19(14)26)20(27)16-11(18(10)25)5-9(22)6-13(16)24/h3-6,22-24,26H,1-2H3

InChI Key

RQYUIUSZANHVJK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)O)O)C(=O)OC

synonyms

6,11-Dihydro-3,8,10,12-tetrahydroxy-1-methyl-6,11-dioxo-2-naphthacenecarboxylic acid methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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